N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide
Übersicht
Beschreibung
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2001 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation of IκBα, a protein that binds to NF-κB and prevents its translocation to the nucleus. This results in the inhibition of NF-κB-dependent gene expression and the downstream effects of NF-κB activation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. It has also been shown to reduce inflammation and oxidative stress in various animal models of inflammatory diseases. Additionally, this compound 11-7082 has been shown to inhibit the replication of various viruses, including HIV, HCV, and HSV-1.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of specificity for NF-κB and does not affect other signaling pathways. However, this compound 11-7082 also has some limitations. It can be toxic to cells at high concentrations and can interfere with other cellular processes. Additionally, its effects can be cell-type dependent, and its efficacy can vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 in scientific research. One direction is the investigation of its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another direction is the investigation of its potential use in the treatment of viral infections, particularly in combination with antiviral drugs. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound 11-7082 and to optimize its dosing and delivery for therapeutic use.
Wissenschaftliche Forschungsanwendungen
N-[3-(butyrylamino)phenyl]-3-(2-ethoxyethoxy)benzamide 11-7082 has been extensively used in scientific research to investigate its potential therapeutic applications. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation, immune response, and cell survival. As a result, this compound 11-7082 has been investigated for its potential use in the treatment of various diseases, including cancer, inflammatory diseases, and viral infections.
Eigenschaften
IUPAC Name |
N-[3-(butanoylamino)phenyl]-3-(2-ethoxyethoxy)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-3-7-20(24)22-17-9-6-10-18(15-17)23-21(25)16-8-5-11-19(14-16)27-13-12-26-4-2/h5-6,8-11,14-15H,3-4,7,12-13H2,1-2H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABXXPRGGSJRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCCOCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.